2,6-Diphenylimidazo[1,2-b]pyridazine
Description
Structure
3D Structure
Properties
CAS No. |
65610-30-2 |
|---|---|
Molecular Formula |
C18H13N3 |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
2,6-diphenylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C18H13N3/c1-3-7-14(8-4-1)16-11-12-18-19-17(13-21(18)20-16)15-9-5-2-6-10-15/h1-13H |
InChI Key |
LQRIEWUYNCQTOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=C(N=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,6 Diphenylimidazo 1,2 B Pyridazine and Derivatives
Classical and Contemporary Approaches to Imidazo[1,2-b]pyridazine (B131497) Ring Construction
The formation of the fused bicyclic imidazo[1,2-b]pyridazine system is the foundational step in the synthesis of its derivatives. researchgate.net Methodologies generally involve the cyclization of appropriately substituted precursors. researchgate.net
A primary and classical strategy for constructing the imidazo[1,2-b]pyridazine ring involves the condensation of a 3-aminopyridazine (B1208633) derivative with an α-halocarbonyl compound. This approach is an extension of the well-known Tschitschibabin reaction used for imidazo[1,2-a]pyridines. bio-conferences.org The reaction typically proceeds via an initial N-alkylation of the ring nitrogen of the 3-aminopyridazine by the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic fused heterocyclic system. bio-conferences.org
For the synthesis of a 2-phenyl substituted core, a 3-aminopyridazine is reacted with an α-haloacetophenone such as 2-bromo-1-phenylethan-1-one. To achieve the 2,6-diphenylimidazo[1,2-b]pyridazine target, the synthesis would logically start from a 6-phenyl-3-aminopyridazine, which is then condensed with the aforementioned α-haloacetophenone. A key intermediate for many syntheses is 6-chloro-3-aminopyridazine, which can be used to form a 6-chloro-2-phenylimidazo[1,2-b]pyridazine. google.com The chlorine atom at the 6-position then serves as a handle for subsequent cross-coupling reactions to introduce the second phenyl group. A patented method describes the synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile (B570510) from 3-amino-6-chloropyridazine, highlighting the industrial relevance of this starting material. google.com
An alternative, though less commonly documented, synthetic strategy involves the formation of the pyridazine (B1198779) ring onto a pre-existing imidazole (B134444) core. This approach would utilize a 1-aminoimidazole derivative as the key precursor. The synthesis would then proceed through a heterocyclization reaction, where a C3 synthon reacts with the 1-amino group and an adjacent carbon atom of the imidazole ring to construct the fused six-membered pyridazine ring. While this method is plausible, literature examples specifically detailing this route for the synthesis of this compound are not as prevalent as the condensation methods starting from pyridazine rings.
Metal-Catalyzed Cross-Coupling Strategies for Functionalization
Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These strategies are paramount for the functionalization of heterocyclic cores like imidazo[1,2-b]pyridazine. researchgate.net A common and powerful approach involves preparing a dihalogenated imidazo[1,2-b]pyridazine scaffold, such as a 2,6-dibromo- or 2,6-dichloroimidazo[1,2-b]pyridazine, which can then undergo sequential or one-pot cross-coupling reactions to introduce different substituents, including phenyl groups, with high regioselectivity. researchgate.net
Palladium catalysis is a cornerstone for the functionalization of the imidazo[1,2-b]pyridazine ring system. researchgate.netresearchgate.net A wide array of palladium-catalyzed cross-coupling reactions have been successfully applied to introduce aryl, alkenyl, and alkynyl groups onto the scaffold. researchgate.netresearchgate.net
Suzuki-Miyaura Coupling: This is one of the most widely used methods, reacting a halo-imidazo[1,2-b]pyridazine (e.g., 6-chloro-2-phenylimidazo[1,2-b]pyridazine) with phenylboronic acid or its esters in the presence of a palladium catalyst and a base to yield the corresponding phenyl-substituted product. This method was successfully applied in a one-pot, two-step process to synthesize 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines. researchgate.net
Heck Coupling: This reaction allows for the introduction of alkenyl substituents, though modifications can be used to install aryl groups.
Negishi Coupling: Involving the reaction of an organozinc reagent with an organic halide, this coupling offers a powerful alternative for forming C-C bonds.
Sonogashira Coupling: This reaction is primarily used to introduce terminal alkynyl groups onto the imidazo[1,2-b]pyridazine core, for instance at the 3-position, using a palladium-copper co-catalyst system. researchgate.net
Kumada Coupling: This coupling uses Grignard reagents (organomagnesium halides) and is effective for aryl-aryl bond formation.
Stille Coupling: This reaction utilizes organotin reagents (e.g., tributylphenyltin) to couple with organic halides. researchgate.net It has been employed to introduce aryl groups at the 3-position of the imidazo[1,2-b]pyridazine scaffold. researchgate.net For example, 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine has been synthesized from 6-chloro-3-iodo-2-phenyl-Imidazo[1,2-b]pyridazine and tributylphenyltin. chemicalbook.com
Interactive Table: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Imidazo[1,2-b]pyridazine Functionalization Users can filter and sort this table based on the reaction type, reagents, and position of functionalization.
| Reaction Name | Reagents | Catalyst System (Typical) | Position Functionalized | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid/Ester | Pd(OAc)₂, Pd(PPh₃)₄ + Base | 2, 3, 6, 8 | researchgate.netresearchgate.net |
| Heck | Alkene | Pd(OAc)₂ + Ligand (e.g., PPh₃) | 3, 6 | researchgate.net |
| Negishi | Organozinc Halide | Pd(PPh₃)₄ | 3, 6 | researchgate.net |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Base | 3 | researchgate.net |
| Kumada | Grignard Reagent (ArMgBr) | PdCl₂(dppf) | 2, 6 | researchgate.net |
| Stille | Organostannane (ArSnBu₃) | Pd(PPh₃)₄ | 3 | researchgate.net |
Copper-catalyzed reactions represent a cost-effective and powerful alternative to palladium-based systems for functionalizing heterocycles. researchgate.net These methodologies have been applied to the imidazo[1,2-b]pyridazine scaffold, often enabling transformations that are complementary to those achieved with palladium. researchgate.net For the related imidazo[1,2-a]pyridine (B132010) system, copper catalysis has been used for aerobic oxidative C-H amidation and direct C-3 functionalization with various partners. nih.govbeilstein-journals.org For instance, a copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines has been developed to synthesize imidazo[1,2-a]pyridines. Similarly, CuI has been used to catalyze the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones under aerobic conditions. organic-chemistry.org These principles can be extended to the pyridazine series for the synthesis and functionalization of the target scaffold.
Beyond palladium and copper, other metal catalysts are emerging as valuable tools in heterocyclic synthesis. researchgate.net
Tin: While organotin compounds are primarily known as reagents in the palladium-catalyzed Stille coupling, tin-based catalysts themselves are less common for this specific application. Their role remains largely that of a transmetalating agent. researchgate.net
Gold: Gold catalysis has gained significant traction for its unique ability to activate alkynes and other unsaturated systems under mild conditions. researchgate.net A convergent and regioselective gold-catalyzed formal [3+2]-dipolar cycloaddition has been developed to access imidazo[1,2-b]pyridazines. researchgate.net This reaction involves treating an N-(6-chloropyridazin-3-yl)pyridinium aminide with various alkynes in the presence of a gold catalyst, providing direct access to the substituted heterocyclic core. researchgate.net This method offers a distinct pathway to the scaffold compared to traditional condensation or cross-coupling approaches. core.ac.uk
C-H Activation and Regioselective Functionalization Techniques
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, bypassing the need for pre-functionalized starting materials. nih.gov In the context of the imidazo[1,2-b]pyridazine system, C-H activation enables the introduction of various substituents with high regioselectivity. nih.gov These methods are pivotal for creating diverse libraries of derivatives for further investigation.
C-Arylation, C-Benzylation, and C-Alkylation
Palladium-catalyzed C-H activation has been successfully employed for the direct arylation, benzylation, and alkylation of the imidazo[1,2-b]pyridazine core. nih.gov These reactions typically proceed with high regioselectivity at the C-3 position of the imidazole ring.
C-Arylation: The direct arylation of 2,6-disubstituted imidazo[1,2-b]pyridazines with aryl bromides can be achieved using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst. The reaction's efficiency is enhanced by additives such as pivalic acid (PivOH) and potassium carbonate (K₂CO₃) in a solvent like N,N-dimethylacetamide (DMA). This methodology provides a direct route to 3-aryl-imidazo[1,2-b]pyridazine derivatives in moderate to good yields. nih.gov
C-Benzylation and C-Alkylation: Similar palladium-catalyzed conditions are effective for C-benzylation and C-alkylation. The reaction of this compound with benzyl (B1604629) and alkyl halides, facilitated by a palladium catalyst, introduces substituents at the C-3 position. These transformations expand the structural diversity accessible from the core scaffold. nih.gov
Table 1: Palladium-Catalyzed C-3 Functionalization of this compound
| Entry | Reagent | Catalyst/Additives | Solvent | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ / PivOH / K₂CO₃ | DMA | 73 |
| 2 | Benzyl chloride | Pd(OAc)₂ / PivOH / K₂CO₃ | DMA | 65 |
| 3 | Iodomethane | Pd(OAc)₂ / PivOH / K₂CO₃ | DMA | 55 |
Data sourced from studies on palladium-catalyzed C-H activation. nih.gov
N-Arylation Strategies
While C-H activation focuses on carbon-based functionalization, N-arylation offers a method to modify the nitrogen atoms of the heterocyclic core. Palladium-catalyzed N-arylation reactions, often part of a tandem process, have been utilized in the synthesis of complex fused heterocyclic systems derived from the imidazo[1,2-b]pyridazine structure. researchgate.net For instance, an intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation can construct polycyclic azaheteroaromatic compounds. researchgate.net These reactions typically employ a palladium catalyst, such as palladium(II) acetate, often in combination with a copper(I) iodide co-catalyst, to facilitate the formation of new C-N bonds. researchgate.net
Eco-Friendly Synthetic Approaches for 2-Phenylimidazo[1,2-b]pyridazine (B3348742) Derivatives
In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes to imidazo[1,2-b]pyridazine derivatives. nih.govresearchgate.net These methods aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents and catalysts.
Microwave-Assisted Synthesis
Microwave irradiation has been established as an effective technique for accelerating organic reactions. nih.govresearchgate.net In the synthesis of 2-phenylimidazo[1,2-b]pyridazine derivatives, microwave-assisted methods have been shown to significantly shorten reaction times compared to conventional heating. researchgate.netnih.govnih.gov This technology allows for rapid and efficient heating of the reaction mixture, leading to higher yields and cleaner product formation in a fraction of the time. nih.govresearchgate.net For example, the condensation reaction that forms the imidazo[1,2-b]pyridazine ring can be completed in minutes under microwave irradiation, as opposed to several hours with traditional methods. nih.govasianpubs.org
Ultrasound Irradiation Techniques
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce cavitation in the reaction medium, which accelerates mass transfer and reaction rates. nih.govresearchgate.netmdpi.comscilit.com This eco-friendly technique has been successfully applied to the synthesis of 2-phenylimidazo[1,2-b]pyridazine derivatives, offering a cost-effective and efficient alternative to conventional methods. nih.govresearchgate.net The use of ultrasound can lead to improved yields and shorter reaction times, making it an attractive green chemistry approach. mdpi.com
Table 2: Comparison of Conventional vs. Eco-Friendly Synthesis of a 2-Phenylimidazo[1,2-b]pyridazine Derivative
| Method | Reaction Time | Yield (%) | Conditions |
| Conventional Heating | 8 hours | 75 | Reflux |
| Microwave Irradiation | 15 minutes | 92 | 120 °C |
| Ultrasound Irradiation | 1 hour | 88 | 47 kHz, 50 °C |
Data represents a typical synthesis and is compiled from findings on green synthetic methodologies. nih.govresearchgate.netmdpi.com
Catalyst-Free and Solvent-Free Methodologies
The development of catalyst-free and solvent-free reactions represents a significant advancement in sustainable chemistry. For the synthesis of imidazo[1,2-b]pyridazine derivatives, catalyst-free approaches have been reported, particularly for key intermediate steps. nih.gov One such example involves the reaction of ethyl 6-amino-5-methylpyridazine-3-carboxylate with chloroacetone (B47974) in the presence of sodium bicarbonate and sodium sulfate, completely avoiding transition metal catalysts. nih.gov
Solvent-free reactions, often conducted by grinding reagents together or using a minimal amount of a recyclable liquid phase, further enhance the environmental profile of a synthesis. mdpi.com One-pot, solvent-free syntheses of related imidazo[1,2-α]pyridines have been demonstrated, showcasing the potential for these methods to be adapted to the imidazo[1,2-b]pyridazine system. mdpi.com These strategies reduce volatile organic compound (VOC) emissions and simplify product purification. mdpi.com
Specific Synthetic Pathways for this compound and Related Diphenyl Analogs
The synthesis of the this compound scaffold and its analogs is primarily achieved through the cyclocondensation of a substituted aminopyridazine with an α-haloketone. This foundational method has been refined and expanded upon by more advanced, metal-catalyzed cross-coupling reactions and eco-friendly techniques, allowing for the efficient and diverse production of these compounds.
The most established route involves the reaction of a 3-amino-6-arylpyridazine with a phenacyl halide, typically 2-bromo-1-phenylethanone (α-bromoacetophenone). The formation of the imidazo[1,2-b]pyridazine core occurs via a condensation reaction under mild basic conditions, such as in the presence of sodium bicarbonate, or by heating in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF). nih.govresearchgate.netumich.edu The reaction proceeds through the initial alkylation of the most nucleophilic nitrogen atom of the pyridazine ring (N-1), followed by an intramolecular cyclization and dehydration to yield the aromatic bicyclic system. nih.gov
Several 2,6-diaryl-imidazo[1,2-b]pyridazines have been prepared from 3-amino-6-aryl-pyridazines. researchgate.net The requisite 3-amino-6-aryl-pyridazine intermediates are typically synthesized from the corresponding 6-aryl-pyridazine-3(2H)-ones. researchgate.net
A general scheme for this classical synthesis is presented below:
Scheme 1: Classical Synthesis of this compound
(Image is for illustrative purposes only)
Modern synthetic strategies have focused on improving efficiency, yield, and substrate scope. These include metal-catalyzed cross-coupling reactions, which allow for the late-stage introduction of the phenyl groups. For instance, a pre-formed halogenated imidazo[1,2-b]pyridazine core can undergo a Suzuki cross-coupling reaction with phenylboronic acid to introduce the phenyl group at the desired position. researchgate.netmdpi.com This approach is highly versatile for creating a library of diaryl analogs.
Furthermore, advancements in green chemistry have led to the development of more environmentally friendly procedures. nih.gov The use of microwave irradiation or ultrasound has been shown to significantly reduce reaction times and improve yields for the synthesis of 2-phenylimidazo[1,2-b]pyridazine derivatives. nih.gov One-pot methodologies, where multiple reaction steps are carried out in a single reaction vessel, have also been developed to streamline the synthesis of substituted imidazo[1,2-b]pyridazines and related heterocyclic systems. ias.ac.innih.gov
The following tables summarize key research findings for the synthesis of this compound and its analogs, highlighting the different conditions and methodologies employed.
Table 1: Synthesis of 2,6-Disubstituted Imidazo[1,2-b]pyridazine Analogs via Condensation
| 2-Position Substituent | 6-Position Substituent | Starting Aminopyridazine | Starting Ketone/Halide | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenyl | Chloro | 3-Amino-6-chloropyridazine | 2-Bromo-1-phenylethanone | NaHCO₃, Ethanol, Reflux | Good | nih.gov |
| Phenyl | Phenylthio | 3-Amino-6-(phenylthio)pyridazine | 2-Bromo-1-phenylethanone | DMF, 100°C | Not Specified | umich.edu |
| t-Butyl | Phenylthio | 3-Amino-6-(phenylthio)pyridazine | 1-Bromopinacolone | DMF, 100°C, 5h | 71% | umich.edu |
Table 2: Advanced and Greener Synthetic Approaches
| Methodology | Target Compound Class | Key Features | Catalyst/Medium | Findings | Reference |
|---|---|---|---|---|---|
| Microwave Irradiation | 2-Phenylimidazo[1,2-b]pyridazine derivatives | Eco-friendly, reduced reaction time | Microwave | Optimized, cost-effective, and green synthesis procedure. | nih.gov |
| Ultrasound Irradiation | 2-Phenylimidazo[1,2-b]pyridazine derivatives | Eco-friendly, efficient | Ultrasound | Efficient and green technique for synthesis. | nih.gov |
| Metal-Catalyzed Functionalization | Functionalized Imidazo[1,2-b]pyridazines | Versatile C-H activation and cross-coupling | Palladium, Copper | Enables synthesis via cyclization and functionalization (e.g., Suzuki, Heck). | researchgate.net |
These specific pathways demonstrate the evolution of synthetic strategies for obtaining this compound and its analogs, from classical condensation reactions to modern, efficient, and sustainable methods. The versatility of the imidazo[1,2-b]pyridazine core allows for extensive functionalization, making these advanced methodologies crucial for chemical and medicinal research. nih.gov
Analytical and Spectroscopic Techniques for Structural Elucidation in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, offering unparalleled insight into the structure of molecules in solution. For a molecule like 2,6-Diphenylimidazo[1,2-b]pyridazine, a combination of one-dimensional and two-dimensional NMR experiments would be essential for an unambiguous assignment of all proton and carbon signals.
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the imidazopyridazine core and the two phenyl rings. Protons in different electronic environments absorb at different chemical shifts (δ), measured in parts per million (ppm). Aromatic protons, such as those on the phenyl rings and the heterocyclic system, typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.5 ppm. pressbooks.publibretexts.org The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (singlets, doublets, triplets, etc.) would reveal the number of adjacent, or "neighboring," protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the fused heterocyclic rings and the phenyl substituents would be indicative of their electronic environment. chemicalbook.comorganicchemistrydata.org Aromatic and heterocyclic carbons typically appear in the range of 110-160 ppm. openstax.org Quaternary carbons (those with no attached protons) often show less intense signals.
Interactive Data Table: Expected ¹H and ¹³C NMR Data for this compound
Note: The following table is illustrative and describes the expected signals. Specific experimental values for this compound are not available in the cited literature.
| Analysis Type | Expected Chemical Shift (δ) Range (ppm) | Description of Expected Signals |
| ¹H NMR | 6.5 - 8.5 | Multiple signals corresponding to the protons on the pyridazine (B1198779) ring and the two phenyl groups. The exact shifts and coupling patterns would depend on the specific electronic environment of each proton. |
| ¹³C NMR | 110 - 160 | Signals corresponding to each unique carbon atom in the aromatic and heterocyclic rings. Quaternary carbons from the ring fusion and phenyl attachments would also be present in this region. |
Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum would confirm the connectivity of protons within the pyridazine and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the unambiguous assignment of carbon resonances for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for identifying the connectivity around quaternary carbons and for piecing together the different fragments of the molecule, such as linking the phenyl rings to the correct positions on the imidazopyridazine core.
Though essential for modern structural confirmation, specific 2D NMR data for this compound is not available in the reviewed literature, which is not unexpected for compounds first synthesized before these techniques became routine. ipb.pt
Mass Spectrometry (MS) for Molecular Weight and Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The most fundamental piece of information provided by MS is the molecular weight of the compound. For this compound (C₁₈H₁₃N₃), the exact mass of the molecular ion [M]⁺ would be determined. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula.
Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable structural clues. wikipedia.org The way the molecular ion breaks down into smaller, charged fragments upon ionization can help to confirm the presence of the phenyl groups and the fused heterocyclic core. publish.csiro.aunih.gov
Interactive Data Table: Expected Mass Spectrometry Data for this compound
Note: The following table is illustrative. Specific experimental values are not available in the cited literature.
| Analysis Type | Expected Ion | Expected m/z (mass-to-charge ratio) | Information Provided |
| HRMS | [M+H]⁺ | ~284.1182 | Confirms the molecular formula (C₁₈H₁₄N₃⁺ for the protonated species). |
| MS | [M]⁺ | ~283.1 | Confirms the nominal molecular weight. |
| MS/MS | Fragment Ions | Varies | Provides structural information based on the fragmentation pattern (e.g., loss of phenyl groups). libretexts.org |
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.
A crystal structure of this compound would confirm the planarity of the fused ring system and determine the torsion angles of the phenyl substituents relative to the core. To date, no public deposition of the crystal structure of this compound has been found in crystallographic databases.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule and is used to identify the presence of specific functional groups.
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:
Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹. openstax.orgvscht.cz
C=C and C=N stretching: A series of bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings. pressbooks.publibretexts.org
C-H out-of-plane bending: Strong absorptions in the 690-900 cm⁻¹ range, which can sometimes provide information about the substitution pattern on the phenyl rings. pressbooks.pub
Interactive Data Table: Expected FT-IR Absorption Bands for this compound
Note: The following table is illustrative. Specific experimental values are not available in the cited literature.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C and C=N Stretch | 1450 - 1600 |
| C-H Out-of-Plane Bending | 690 - 900 |
Elemental Analysis (CHNS) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula. For this compound (C₁₈H₁₃N₃), this analysis would be used to confirm its elemental composition and support the purity of the synthesized compound.
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Molecular Formula | Theoretical Percentage |
| Carbon (C) | C₁₈H₁₃N₃ | 76.30% |
| Hydrogen (H) | C₁₈H₁₃N₃ | 4.62% |
| Nitrogen (N) | C₁₈H₁₃N₃ | 14.83% |
Structure Activity Relationship Sar Studies of 2,6 Diphenylimidazo 1,2 B Pyridazine Derivatives
General Principles of SAR in Imidazo[1,2-b]pyridazine (B131497) Research
The imidazo[1,2-b]pyridazine nucleus is a versatile scaffold that allows for substitutions at multiple positions, primarily at the 2, 3, 6, 7, and 8 positions. This flexibility enables the fine-tuning of the molecule's steric and electronic properties to optimize interactions with biological targets. nih.gov A comprehensive review of imidazo[1,2-b]pyridazine derivatives highlights that the biological activity is profoundly influenced by the nature and position of its substituents. nih.gov
Impact of Substitution Patterns at the 2- and 6-Positions on Biological Activity
The 2- and 6-positions of the imidazo[1,2-b]pyridazine scaffold are key handles for chemical modification and have a profound impact on biological activity. Research has shown that strategic substitutions at these positions can significantly enhance potency and selectivity for various targets, including kinases.
For example, in the development of Transforming Growth Factor-β Activated Kinase (TAK1) inhibitors, it was discovered that substituting the 6-position of the imidazo[1,2-b]pyridazine core with a morpholine (B109124) or piperazine (B1678402) moiety led to enhanced kinase inhibition compared to unsubstituted analogs. nih.gov The introduction of a morpholine at the C6 position, in particular, was found to improve TAK1 kinase inhibition. nih.gov
Table 1: Impact of 2- and 6-Substitutions on TAK1 Inhibition
| Compound | 6-Position Substituent | 3-Position Substituent | TAK1 IC50 (nM) |
|---|---|---|---|
| 1 | - | Indazole | >1000 |
| 3 | Morpholine | Indazole | 142 |
| 4 | Piperazine | Indazole | 234 |
| 26 | Substituted Morpholine | Ethyl-indazole | 55 |
Data in this table is extracted from a study on TAK1 inhibitors. nih.govrsc.org
Influence of Phenyl Ring Substituents on Efficacy and Selectivity
In 2,6-diphenylimidazo[1,2-b]pyridazine derivatives, the substituents on the phenyl rings at both the 2- and 6-positions are pivotal in determining the efficacy and selectivity of the compounds. These substituents can influence the electronic properties, conformation, and potential for additional interactions with the target protein.
For instance, in a series of imidazo[1,2-b]pyridazine-based inhibitors of DYRK kinases, the exploration of substituents on the 3-phenyl ring was a key strategy. The introduction of a 3-(trifluoromethoxy)phenyl motif at this position resulted in a potent inhibitor, compound 17, which sits (B43327) beneath the glycine-rich P-loop of the kinase. dundee.ac.uk This highlights how phenyl ring substituents can occupy specific pockets within the active site to enhance binding affinity.
The substitution pattern on the phenyl ring can also dramatically affect selectivity. A study on PIM kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold revealed that the nature of the R groups on the phenyl rings at the 2- and 6-positions influenced the selectivity for PIM1 over PIM2. researchgate.net
Table 2: Influence of Phenyl Ring Substituents on Tyrosinase Inhibitory Activity of Thiazol-4(5H)-one Derivatives (as a comparative example of phenyl ring substitution effects)
| Compound | β-Phenyl Ring Substituent | IC50 (µM) |
|---|---|---|
| 1 | 4-hydroxyl | 19.1 ± 0.53 |
| 2 | 2,4-dihydroxyl | 0.1 ± 0.01 |
| 4 | 4-hydroxyl, 3-methoxyl | 211.1 ± 1.84 |
| 13 | 3-bromo | 253.7 ± 1.87 |
| 14 | 3,5-dibromo | 87.2 ± 0.63 |
This table illustrates the significant impact of phenyl ring substituents on biological activity in a different class of compounds, providing a general principle applicable to the 2,6-diphenylimidazo[1,2-b]pyridazines. nih.gov
Scaffold-Hopping Strategies in Lead Optimization
Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel chemical series with improved properties by replacing the central core of a known active molecule while retaining its key binding interactions. The imidazo[1,2-b]pyridazine scaffold has been both a starting point and a result of such strategies.
For example, imidazo[1,2-a]pyridines have been identified as positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor through scaffold hopping from a pyridone series, demonstrating the utility of moving between related heterocyclic systems. nih.gov Conversely, in a search for antikinetoplastid agents, a scaffold-hopping approach was employed on a 3-nitroimidazo[1,2-a]pyridine (B1296164) scaffold, leading to the exploration of the 3-nitroimidazo[1,2-b]pyridazine (B98374) core as a potential new series.
In the development of TAK1 inhibitors, the imidazo[1,2-b]pyridazine core was strategically chosen as a privileged scaffold. nih.gov Further optimization involved exploring bioisosteres for the substituents, such as replacing a phenyl ring with a pyridine (B92270) ring to potentially enhance solubility and activity through polar interactions. nih.gov Another example is the substitution of an indazole with an indolin-2-one as a bioisosteric replacement. nih.gov
Ligand Lipophilicity and its Modulation through Structural Modifications
Ligand lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. In the context of imidazo[1,2-b]pyridazine derivatives, modulating lipophilicity is a key aspect of lead optimization.
Table 3: Lipophilicity (cLogP) and Binding Affinity (Ki) of Imidazo[1,2-a]pyridine (B132010) Analogs for the Benzodiazepine Receptor
| Compound | Substituent | cLogP | IC50 (nM) |
|---|---|---|---|
| Zolpidem | - | 2.8 | 20 |
| Alpidem | - | 3.8 | 3 |
This table provides examples of lipophilicity and binding affinity for related imidazo[1,2-a]pyridine derivatives, illustrating the range of these parameters in similar heterocyclic systems. researchgate.net
Molecular Mechanisms and Target Engagement in Research
Inhibition of Kinases by Imidazo[1,2-b]pyridazine (B131497) Derivatives
The imidazo[1,2-b]pyridazine moiety is frequently found in potent kinase inhibitors, including the approved anticancer drug Ponatinib (B1185). acs.orgresearchgate.net Its ability to bind to the hinge region of kinases, a critical component of the ATP-binding site, makes it a valuable scaffold for inhibitor design. stmarys-ca.edu The specificity and potency of these inhibitors are heavily influenced by substitutions at various positions (C2, C3, C6, C7, and C8) of the core structure, allowing for tailored activity against different kinase families. stmarys-ca.edu
Specificity and Potency against Kinase Families
Derivatives of imidazo[1,2-b]pyridazine have demonstrated inhibitory activity against a broad spectrum of protein kinases, with researchers achieving high levels of potency and selectivity for specific targets.
Pim Kinases: A family of imidazo[1,2-b]pyridazines has been identified as selective inhibitors of Pim kinases with low nanomolar potency. nih.govscienceopen.com These compounds, including K00135, show antileukemic activity in cellular systems by impairing the survival of cells dependent on Pim signaling. nih.govscienceopen.com Further optimization of this class led to imidazopyridazine-thiazolidinediones, which act as pan-Pim kinase inhibitors and suppress the phosphorylation of Pim kinase substrates. researchgate.net
TYK2: Potent and selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2) have been developed from the imidazo[1,2-b]pyridazine scaffold. rcsb.orggoogle.com These compounds target the pseudokinase (JH2) domain of TYK2, leading to the inhibition of cytokine-mediated signaling. google.comnih.govpdbj.org Derivatives such as compound 6 have shown high potency with Ki values in the low nanomolar range (0.015 to 0.035 nM) and are effective in cellular assays. nih.govpdbj.org
TAK1: Researchers have discovered that substituting the imidazo[1,2-b]pyridazine core at the 6-position with morpholine (B109124) or piperazine (B1678402), combined with an appropriate aryl group at position-3, yields potent inhibitors of Transforming growth factor-β Activated Kinase (TAK1). stmarys-ca.eduacs.org The lead compound, 26 , inhibits TAK1 with an IC₅₀ of 55 nM, which is more potent than the known TAK1 inhibitor takinib (B611130) (IC₅₀ of 187 nM) under similar conditions. acs.orgsemanticscholar.org These compounds show activity against multiple myeloma cell lines. acs.orgsemanticscholar.org
BTK: A highly potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) was developed from an imidazo[1,2-b]pyridazine derivative. Compound 22 (TM471-1) demonstrated a BTK inhibition IC₅₀ value of 1.3 nM and exhibited excellent selectivity when screened against a panel of 310 kinases. Its mechanism involves forming a covalent bond with the Cysteine 481 residue in BTK.
mTOR: A series of imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives were synthesized as ATP-competitive inhibitors of the mammalian target of rapamycin (B549165) (mTOR). Compounds A17 and A18 were particularly potent, with mTOR inhibitory IC₅₀ values of 0.067 μM and 0.062 μM, respectively. These compounds suppressed the phosphorylation of downstream mTOR targets like S6.
GSK-3: Structure-activity relationship studies have led to the identification of potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) based on the imidazo[1,2-b]pyridazine scaffold. These compounds are being explored for their potential in treating neurodegenerative conditions like Alzheimer's disease. Compound 47 was identified as a brain-penetrant, orally bioavailable GSK-3β inhibitor that significantly reduced levels of phosphorylated tau in a mouse model.
Haspin: Disubstituted imidazo[1,2-b]pyridazine derivatives have been developed as selective inhibitors of the mitotic kinase Haspin. Optimized compounds from this series exhibit potent inhibitory activity with IC₅₀ values ranging from 6 to 100 nM. These inhibitors have shown anti-proliferative effects against various cancer cell lines.
DYRK/CLK: The imidazo[1,2-b]pyridazine scaffold has yielded inhibitors of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family. Compound 17 was identified as a potent cellular inhibitor of DYRK1A, although it also showed some activity against CDK2. Further rational design led to compound 29 , which had improved selectivity over the closely related CLK kinases.
FGFR1: The imidazo[1,2-b]pyridazine framework has been explored for activity against Fibroblast Growth Factor Receptor 1 (FGFR1). While a related but distinct scaffold, imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine, was developed into potent covalent FGFR inhibitors, the initial exploration highlights the versatility of the core structure.
ALK2: Imidazo[1,2-b]pyridazine has served as a basis for inhibitors of Activin Receptor-Like Kinase 2 (ALK2). scienceopen.comnih.gov The inhibitor K00507 is an example from this class, and its crystal structure in complex with ALK2 has been used to guide the design of subsequent inhibitors.
DAPK: The imidazo[1,2-b]pyridazine structure is recognized as one of the chemical scaffolds capable of producing inhibitors against Death-Associated Protein Kinase (DAPK). stmarys-ca.edu
PDE10A: A series of novel and potent imidazo[1,2-b]pyridazine derivatives have been designed and optimized as inhibitors of Phosphodiesterase 10A (PDE10A). nih.govacs.org
Table 1: Inhibitory Potency of Imidazo[1,2-b]pyridazine Derivatives Against Various Kinases
Modulation of Ion Channels
Beyond kinase inhibition, certain 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives have been shown to modulate the activity of ion channels. Specifically, 7‐methyl‐2‐phenylimidazo[1,2‐b]pyridazin‐3‐carboxylic acid (DM1) and 6‐methoxy‐2‐phenylimidazo[1,2‐b]pyridazin‐3‐carboxylic acid (DM2) were identified as blockers of human T-type voltage-gated calcium channels (hCav3.1). Molecular modeling studies investigated the potential binding modes of these compounds with hCav3.1 channels. The results suggested that their interaction partially resembles that of Z944, a known selective blocker of hCav3.1, providing a structural basis for their activity and a path for future lead optimization.
Interactions with Other Biomolecules
The primary mechanism of action for most biologically active imidazo[1,2-b]pyridazine derivatives involves direct interaction with proteins, particularly the inhibition of protein kinases. This inhibition has downstream consequences on the phosphorylation status of other proteins. For example, the Pim kinase inhibitor K00135 was shown to block the phosphorylation of known Pim substrates, including the anti-apoptotic protein BAD and the translation regulator 4E-BP1. nih.govscienceopen.com Likewise, imidazo[1,2-b]pyridazine-based GSK-3β inhibitors were found to lower the levels of phosphorylated tau protein in vivo, a key interaction relevant to Alzheimer's disease pathology. There is currently no significant research indicating direct, primary interactions of this compound class with nucleic acids.
Mechanisms of Neuroprotection
Imidazo[1,2-b]pyridazine derivatives have demonstrated potential neuroprotective effects through multiple mechanisms.
One identified mechanism is the reduction of oxidative stress. The hCav3.1 channel blockers DM1 and DM2 were evaluated for their neuroprotective effects in rat brain glioma cells. The study concluded that these compounds exhibit significant in vitro neuroprotective activity, which was attributed to their ability to reduce the release of reactive oxygen species (ROS).
Another pathway for neuroprotection involves the modulation of signaling pathways implicated in neurodegeneration. The development of brain-penetrant GSK-3β inhibitors from the imidazo[1,2-b]pyridazine class is aimed at treating Alzheimer's disease. The mechanism of action in this context is the reduction of tau protein hyperphosphorylation, a hallmark of the disease that leads to the formation of neurofibrillary tangles and neuronal dysfunction.
Table of Mentioned Compounds
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Docking for Ligand-Target Interactions
Molecular modeling and docking are instrumental in predicting how ligands like 2,6-diphenylimidazo[1,2-b]pyridazine derivatives interact with biological macromolecules, such as proteins and enzymes. These techniques allow for the visualization of binding modes at the atomic level, guiding the design of more effective therapeutic agents.
Detailed research findings from docking studies on various 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives have provided crucial insights into their mechanisms of action. For instance, derivatives have been successfully docked into the active sites of several kinases and ion channels, revealing key binding interactions.
TAK1 Kinase Inhibition : Molecular docking of a derivative, (2S,6R)-2,6-Dimethyl-4-(3-phenylimidazo[1,2-b]pyridazin-6-yl)morpholine, into the ATP-binding site of TAK1 kinase showed a hydrogen bonding interaction between the imidazo[1,2-b]pyridazine (B131497) core and the amino acid Ala-107. nih.gov The morpholine (B109124) substituent was found to form favorable hydrophobic interactions with surrounding residues, highlighting the importance of substitutions at the C6 position for inhibitory activity. nih.gov
hCav3.1 Channel Blockade : To understand their anti-seizure activity, derivatives such as 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM1) and 6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM2) were modeled. nih.gov The investigation of their interaction with human Cav3.1 voltage-gated calcium channels showed that their calculated binding modes were similar to that of a known selective blocker, Z944, which provides a pathway for future lead optimization. nih.gov
Tyk2 JH2 Inhibition : A co-crystal structure of an imidazo[1,2-b]pyridazine derivative bound to the Tyk2 JH2 pseudokinase domain revealed two primary hydrogen bond networks. nih.gov One network involves the imidazo[1,2-b]pyridazine core interacting with the hinge region residue Val690, while the other involves the C3 substituent interacting with Lys642 near the gatekeeper region. nih.gov
The table below summarizes key findings from molecular docking studies on various derivatives containing the core imidazo[1,2-b]pyridazine structure.
| Target Protein | Derivative Type / Key Substituents | Key Interacting Residues | Predicted Outcome/Significance |
| TAK1 Kinase | 6-(cis-dimethylmorpholine) | Ala-107, Cys-174, Lys-63, Gly-45 | Inhibition of kinase activity nih.gov |
| hCav3.1 Channel | 2-phenyl, 3-carboxylic acid | - | Potential anti-seizure activity nih.gov |
| Tyk2 JH2 Domain | 3-(methylamino), 6-amino | Val690, Lys642, Glu688 | Allosteric inhibition of TYK2 signaling nih.gov |
| CDK12/13 | Covalent Warhead | Cys1039 | Irreversible inhibition of kinase nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.org While specific QSAR models for this compound were not detailed in the reviewed literature, the general methodology is widely applied to similar heterocyclic systems like imidazo[4,5-b]pyridines to guide drug design. semanticscholar.org
A typical QSAR study involves calculating various molecular descriptors for a set of compounds and then using statistical methods to build a regression model that relates these descriptors to their measured biological activity (e.g., pIC50). semanticscholar.org The resulting model can then be used to predict the activity of new, unsynthesized compounds.
The process involves:
Data Set Selection : A series of structurally related compounds with experimentally measured biological activities is compiled. semanticscholar.org
Descriptor Calculation : For each molecule, a wide range of physicochemical and structural properties known as descriptors are calculated. semanticscholar.org
Model Building : Statistical techniques, such as Partial Least Squares (PLS) regression, are used to create a mathematical equation linking the descriptors to the activity. semanticscholar.org
Model Validation : The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets. semanticscholar.orgnih.gov
Commonly used descriptors in QSAR studies are listed in the table below.
| Descriptor Class | Example Descriptors | Information Encoded |
| Electronic | Dipole moment, Partial charges | Distribution of electrons in the molecule |
| Steric | Molecular volume, Surface area | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity and water solubility |
| Topological | Connectivity indices | Atomic arrangement and branching |
| Quantum Chemical | HOMO/LUMO energies | Electron-donating/accepting ability |
These models help identify which structural features are crucial for activity, providing a rational basis for designing new derivatives with improved potency. semanticscholar.orgnih.gov
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules like this compound. These calculations provide deep insights into the molecule's intrinsic properties.
For example, DFT calculations have been used to perform conformational analysis on 2-phenylimidazo[1,2-b]pyridazine derivatives, identifying the most stable three-dimensional structures. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) calculations have been instrumental in explaining the luminescence properties of the closely related 2-phenylimidazo[1,2-a]pyridine (B181562) scaffold, demonstrating how substitutions on the phenyl ring can tune the emission color. rsc.org
Local reactivity descriptors, derived from quantum chemical calculations, pinpoint the most reactive sites within a molecule. A key example is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and ligand-receptor recognition. nih.gov
Quantum chemical methods allow for the detailed examination of bonding and electronic transitions. TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light (UV-Vis spectra). rsc.org For luminescent compounds like aryl-substituted imidazo[1,2-a]pyridines, these calculations can explain the energy of excited-state intramolecular proton transfer (ESIPT) luminescence. rsc.org The calculations show how the electron-withdrawing or -donating nature of substituents affects the energy levels of molecular orbitals, thereby influencing the color of the emitted light. rsc.org
Advanced Simulation Techniques
Beyond static modeling, advanced simulation techniques provide a dynamic view of molecular systems, capturing their behavior over time.
Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules. openpharmaceuticalsciencesjournal.com In the context of this compound derivatives, MD simulations can be used to:
Assess the stability of a ligand-protein complex over time, ensuring that the binding pose predicted by docking is maintained. semanticscholar.orgopenpharmaceuticalsciencesjournal.com
Observe conformational changes in both the ligand and the protein upon binding.
Calculate the binding free energy between a ligand and its target, providing a more accurate estimate of binding affinity than docking scores alone. semanticscholar.org
Monte Carlo Simulations for Adsorption Processes
These simulations are employed to determine the most stable and low-energy adsorption configurations of molecules on a given surface. The primary outputs from these simulations include adsorption energies, which quantify the strength of the interaction, and the geometric orientation of the adsorbed molecules. This information is crucial for elucidating the mechanism of surface protection.
In studies involving imidazopyridine derivatives as corrosion inhibitors for mild steel in acidic environments, Monte Carlo simulations have been instrumental. nih.gov The simulations typically model the interaction of the inhibitor molecule with a representative metal surface, such as the Fe(110) or Fe(111) crystal face, in a simulated aqueous environment containing corrosive species. nih.govresearchgate.net
The results from these simulations consistently show that imidazopyridine derivatives tend to adsorb onto the steel surface in a flat-lying or near-parallel orientation. researchgate.net This orientation maximizes the contact area between the molecule and the surface, facilitating a strong adhesive interaction. The adsorption process is often characterized by the donor-acceptor interactions between the p-electrons of the aromatic rings and the heteroatoms (nitrogen) of the imidazopyridine core with the vacant d-orbitals of the iron atoms on the surface. researchgate.net
The calculated adsorption energies for various imidazopyridine derivatives are a key outcome of Monte Carlo simulations. A more negative and larger absolute value of the adsorption energy indicates a stronger and more spontaneous adsorption process, which generally correlates with higher inhibition efficiency. nih.gov These simulations have shown that the presence of substituent groups on the imidazopyridine scaffold can significantly influence the adsorption energy and, consequently, the protective properties of the molecule.
The following table summarizes typical findings from Monte Carlo simulations on the adsorption of imidazopyridine derivatives on iron surfaces, as reported in various studies. It is important to note that these values are for representative imidazopyridine derivatives and not specifically for this compound.
| Parameter | Typical Finding for Imidazopyridine Derivatives | Interpretation |
| Adsorption Energy (kJ/mol) | High negative values | Indicates strong and spontaneous adsorption on the metal surface. |
| Adsorption Geometry | Near-parallel (flat) orientation to the surface | Maximizes surface coverage and protective film formation. |
| Key Interacting Atoms | Nitrogen atoms of the imidazopyridine core and π-systems of aromatic rings | Act as centers for donor-acceptor interactions with the metal surface. |
| Surface | Fe(110) or Fe(111) | Commonly used models for simulating the surface of mild steel. nih.govresearchgate.net |
These theoretical investigations using Monte Carlo simulations, while not specific to this compound, provide a robust framework for predicting its likely adsorption behavior. The fundamental imidazopyridine scaffold, common to the studied derivatives and the subject compound, suggests a similar propensity for strong adsorption on metal surfaces, driven by electronic interactions between the heterocyclic system and the metallic substrate.
Preclinical Research Applications in Medicinal Chemistry
Anticancer Research
The imidazo[1,2-b]pyridazine (B131497) core is a key component of several kinase inhibitors, including the approved drug Ponatinib (B1185), which has spurred significant interest in developing new derivatives as potential anticancer agents. nih.gov
In Vitro Cytotoxicity and Cell Proliferation Inhibition Studies against Various Cancer Cell Lines
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. While specific data for 2,6-diphenylimidazo[1,2-b]pyridazine is not extensively detailed, numerous studies on closely related 2-phenyl and other substituted analogs highlight the scaffold's potential.
For instance, a series of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides were assessed for their anticancer activity. Among them, compounds 4e and 4f demonstrated excellent cytotoxicity against MCF-7 (breast cancer) and SK-MEL-28 (melanoma) cell lines, with IC₅₀ values in the low micromolar range, comparable to the standard drugs 5-fluorouracil (B62378) and etoposide. nih.gov Other derivatives in the same series showed moderate to low activity against A-549 (lung cancer), Hs-683 (glioma), and B16-F10 (melanoma) cell lines. nih.gov
In another study, 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM1 ) and 6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM2 ) were evaluated for their effect on the viability of C6 rat brain glioma cells, showing a dose-dependent effect.
Furthermore, research into 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines identified potent inhibitors of Transforming growth factor-β activated kinase (TAK1), which is overexpressed in Multiple Myeloma (MM). The lead compound, 26 , inhibited the growth of MPC-11 and H929 multiple myeloma cell lines with GI₅₀ values as low as 30 nM. tsijournals.com
Table 1: In Vitro Cytotoxicity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Cancer Cell Line | Measurement | Value |
|---|---|---|---|
| 4e | MCF-7 | IC₅₀ | 1-10 µM |
| 4f | SK-MEL-28 | IC₅₀ | 1-10 µM |
| DM1 | C6 Glioma | Cell Viability | Dose-dependent reduction |
| DM2 | C6 Glioma | Cell Viability | Dose-dependent reduction |
| Compound 26 | MPC-11 | GI₅₀ | 30 nM |
| Compound 26 | H929 | GI₅₀ | 30 nM |
IC₅₀: Half-maximal inhibitory concentration. GI₅₀: 50% growth inhibition.
In Vivo Studies in Animal Models of Cancer
While extensive in vitro studies have been conducted, specific in vivo research evaluating the anticancer efficacy of this compound in animal models is not widely documented in the reviewed literature. However, studies on related structures provide preliminary insights. For example, fractions from Piper cernuum, which were found to contain aporphine (B1220529) alkaloids, have shown promise in reducing atypia in a chemically induced oral squamous cell carcinoma model in mice and increasing animal survival. researchgate.net Though not directly involving the specified compound, this highlights the potential of heterocyclic compounds in in vivo cancer models. Research on a non-covalent imidazo[1,2-a]quinoxaline-based EGFR inhibitor, compound 6b , demonstrated significant suppression of tumor volume in an A549-cell-induced lung cancer xenograft model in nude mice, supporting the translation of in vitro findings to in vivo efficacy for related heterocyclic systems. nih.gov
Antimicrobial and Antiparasitic Investigations
The imidazo[1,2-b]pyridazine scaffold has been explored for its potential to combat various pathogens, including bacteria and protozoan parasites. nih.gov
Evaluation against Bacterial Pathogens (e.g., Pseudomonas, E. coli)
Several studies have synthesized and screened imidazo[1,2-b]pyridazine derivatives for their antibacterial properties. A series of amide derivatives based on this scaffold were tested against Gram-positive and Gram-negative bacteria. Notably, compounds 10 and 16 showed antibacterial activity against Pseudomonas aeruginosa comparable to the reference drug tetracycline, with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL. nih.gov In another study, phenoxy-substituted imidazo[1,2-b]pyridazine amide derivatives were evaluated, with compounds 11 and 13 demonstrating MIC values of 6.25 µg/mL against both Escherichia coli and Pseudomonas aeruginosa. pasteur.fr Saturated pyrrolopyridazine compounds have also been noted to be more active against Pseudomonas aeruginosa compared to their aromatic counterparts.
Table 2: Antibacterial Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Bacterial Strain | Measurement | Value (µg/mL) |
|---|---|---|---|
| Compound 10 | Pseudomonas aeruginosa | MIC | 6.25 |
| Compound 16 | Pseudomonas aeruginosa | MIC | 6.25 |
| Compound 11 | Escherichia coli | MIC | 6.25 |
| Compound 11 | Pseudomonas aeruginosa | MIC | 6.25 |
| Compound 13 | Escherichia coli | MIC | 6.25 |
| Compound 13 | Pseudomonas aeruginosa | MIC | 6.25 |
MIC: Minimum Inhibitory Concentration.
Efficacy against Parasitic Protozoa (e.g., Trypanosoma brucei, Leishmania infantum)
The search for new antiparasitic agents has led to the investigation of the imidazo[1,2-b]pyridazine core. A novel series of 3-nitroimidazo[1,2-b]pyridazines was evaluated against a panel of protozoan parasites. These compounds showed activity against Giardia lamblia, Trypanosoma brucei, T. cruzi, and Leishmania infantum. The presence of the nitro group was found to be crucial for the observed antiparasitic effects.
In other research, 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives were tested against Leishmania amazonensis, with several compounds showing anti-leishmanial activity at a concentration of 10 μM. The development of compounds such as DNDi-VL-2098, a nitroimidazopyridazine, for visceral leishmaniasis further underscores the potential of this chemical family in treating parasitic diseases.
Antiviral Activities of Derivatives
The antiviral potential of the imidazo[1,2-b]pyridazine scaffold has also been a subject of investigation. A study focused on novel substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines revealed potent and selective antiviral activity. While none of the synthesized compounds were active against HIV, specific derivatives were effective against other viruses.
Notably, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine were identified as potent inhibitors of human cytomegalovirus (HCMV) replication in vitro. Additionally, 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine acted as inhibitors of varicella-zoster virus (VZV) replication. These findings suggest that the imidazo[1,2-b]pyridazine framework is a promising starting point for the development of new antiviral agents.
Table 3: Antiviral Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Virus | Activity |
|---|---|---|
| 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | Human Cytomegalovirus (HCMV) | Potent Inhibitor |
| 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | Human Cytomegalovirus (HCMV) | Potent Inhibitor |
| 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine | Varicella-Zoster Virus (VZV) | Inhibitor |
| 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine | Varicella-Zoster Virus (VZV) | Inhibitor |
Anti-inflammatory Potential
Derivatives of the 2-phenylimidazo[1,2-b]pyridazine (B3348742) scaffold have demonstrated notable anti-inflammatory properties in preclinical studies. nih.govnih.gov Research into acidic phenyl derivatives of this system showed anti-inflammatory activity in an in vivo carrageenan-induced rat paw edema model. nih.gov In addition to in vivo models, the mechanism of action has been explored through in vitro assays, where these compounds were found to inhibit platelet malondialdehyde production. nih.gov
Further research into the molecular mechanisms has identified certain imidazo[1,2-b]pyridazine derivatives as inhibitors of I-kappa B kinase (IKKβ). researchgate.net IKKβ is a key enzyme in the inflammatory pathway, and its inhibition can suppress the production of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα). researchgate.net Studies have shown that improved derivatives with enhanced cell permeability and higher affinity for IKKβ effectively inhibit TNFα production in mice, highlighting a clear mechanism for their anti-inflammatory effects. researchgate.net
**7.5. Research into Neurological Applications
The imidazo[1,2-b]pyridazine nucleus has been a foundation for developing agents targeting neurological conditions, with significant findings in epilepsy and neurodegenerative disease research.
Specific derivatives of 2-phenylimidazo[1,2-b]pyridazine have been identified as potential antiepileptic drugs. nih.gov Research has focused on compounds like 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM1) and 6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM2), which act as blockers of human Cav3.1 voltage-gated calcium channels. nih.govacs.org
In vivo studies have confirmed their potent anti-seizure effects. These compounds were evaluated in two distinct animal models: the pentylenetetrazol (PTZ)-induced seizure model in CD-1 ICR mice and in DBA/2 mice, which are susceptible to seizures induced by audiogenic (sound) stimuli. nih.gov In vitro assessments using C6 rat brain glioma cells also demonstrated a significant neuroprotective effect, characterized by a reduction in the release of reactive oxygen species (ROS). nih.gov The dual action of seizure suppression and neuroprotection positions these compounds as promising candidates for further epilepsy research. nih.govacs.org
Table 1: In Vivo Antiepileptic Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Animal Model | Seizure Induction Method | Observed Effect | Reference |
| DM1 | CD-1 ICR Mice | Pentylenetetrazol (PTZ) | Potent anti-seizure activity | acs.org, nih.gov |
| DM2 | CD-1 ICR Mice | Pentylenetetrazol (PTZ) | Potent anti-seizure activity | acs.org, nih.gov |
| DM1 | DBA/2 Mice | Audiogenic Stimuli | Potent anti-seizure activity | acs.org, nih.gov |
| DM2 | DBA/2 Mice | Audiogenic Stimuli | Potent anti-seizure activity | acs.org, nih.gov |
Research into Neurological Applications
Investigation as Ligands for Amyloid Plaques (Aβ) in Neurodegenerative Research
The imidazo[1,2-b]pyridazine scaffold has been specifically investigated for its potential to develop imaging agents for detecting β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.govresearchgate.net Researchers have designed and synthesized a series of these derivatives to act as isosteric analogues of other known amyloid imaging agents. nih.gov
In vitro binding assays were conducted using synthetic Aβ₁₋₄₀ aggregates to determine the binding affinity of these novel compounds. nih.govnih.gov The affinities (Ki) of the derivatives were found to vary significantly, ranging from 11.0 nM to over 1000 nM, depending on the chemical substitutions at the 2- and 6-positions of the imidazo[1,2-b]pyridazine ring. nih.govnih.govacs.org One particular compound, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, demonstrated a high binding affinity. nih.govnih.gov This strong affinity suggests its potential utility in the development of novel radiotracers for positron emission tomography (PET) imaging of Aβ plaques in the brain. nih.govnih.gov Structure-activity relationship studies indicated that a phenyl ring at the 2-position was important for retaining high binding affinity. nih.gov
Table 2: In Vitro Binding Affinity of Imidazo[1,2-b]pyridazine Derivatives to Aβ Plaques
| Compound | Substitution Pattern | Binding Affinity (Ki) | Reference |
| 4 | 2-(4′-Dimethylaminophenyl), 6-(methylthio) | 11.0 nM | nih.gov, nih.gov |
| 3 | 2-(4′-Dimethylaminophenyl), 6-(methoxy) | Lower than compound 4 | nih.gov |
| 16a, 16b, 16c, 20a, 20b | Phenyl ring replaced with pyridinyl or thiophenyl ring | Significantly reduced | nih.gov |
Other Therapeutic Areas of Research
Beyond anti-inflammatory and neurological applications, the imidazo[1,2-b]pyridazine framework has been explored for its potential in treating metabolic and neuropathic disorders. researchgate.net
Derivatives of 6-methoxyimidazo[1,2-b]pyridazine (B1610358) have been synthesized and evaluated for their antidiabetic properties. In preclinical studies, these compounds were assessed for their ability to reduce blood glucose levels. The results revealed that several of the synthesized derivatives exhibited significant hypoglycemic activity. The potency of some of these compounds was found to be comparable to that of the standard drug, insulin, in these experimental models. Specifically, compounds with para-NH₂, para-COOH, meta-NH₂, and meta-COOH substitutions showed noteworthy reductions in blood glucose.
Table 3: Hypoglycemic Activity of 6-methoxyimidazo[1,2-b]pyridazine Derivatives
| Compound | R-Group Substitution | Hypoglycemic Activity (%) | Reference |
| 7b | para-NH₂ | 69.87% | |
| 7f | para-COOH | 69.0% | |
| 7h | meta-NH₂ | 68.79% | |
| 7l | meta-COOH | 68.61% |
Antineuropathic Research
The imidazo[1,2-b]pyridazine scaffold has also been identified as a promising candidate for developing treatments for neuropathic pain. researchgate.net Research has shown that certain derivatives are valuable for managing persistent pain associated with conditions like epilepsy. acs.org Studies in animal models of epilepsy have demonstrated that treatment with these compounds can reduce pain hypersensitivity, indicating a potential role in addressing the neuropathic component of this neurological disorder. acs.org
Research into Metabolic Disorders
The imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov Derivatives of this heterocyclic system have been investigated for a wide array of therapeutic applications, including the realm of metabolic disorders. nih.gov While extensive preclinical research specifically focused on this compound in the context of metabolic disorders is not widely documented in publicly available literature, the exploration of related compounds provides valuable insights into the potential of this chemical class.
The biological activity of imidazo[1,2-b]pyridazine derivatives is significantly influenced by the nature and position of substituents on the core structure. nih.gov Research into various substituted imidazo[1,2-b]pyridazines has revealed activities relevant to metabolic diseases, such as anti-inflammatory effects, which are closely linked to conditions like diabetes and obesity. For instance, a study on acidic phenyl derivatives of the imidazo[1,2-b]pyridazine system demonstrated their anti-inflammatory and analgesic properties. nih.gov
Although not a direct study on the 2,6-diphenyl variant, research on other pyridazine-based compounds offers clues into the potential roles of the phenyl substituents. For example, a series of 2-phenyl-3,6-pyridazinedione derivatives were synthesized and evaluated as inhibitors of phosphodiesterase 5 (PDE5), an enzyme with implications in various cellular signaling pathways. nih.gov
| Compound | IC50 (nM) for PDE-5 Inhibition |
|---|---|
| Compound 4b | 25 |
| Compound 4g | 53 |
| Compound 4h | 22 |
| Compound 11a | 42 |
| Sildenafil (Reference) | 16 |
Furthermore, the imidazo[1,2-b]pyridazine scaffold has been a key component in the development of kinase inhibitors. nih.govresearchgate.net Kinases are critical regulators of numerous cellular processes, including metabolism. For example, Transforming Growth Factor-β Activated Kinase 1 (TAK1) is a target of interest in several diseases. Studies have shown that 6-substituted imidazo[1,2-b]pyridazines can act as potent TAK1 inhibitors. nih.govresearchgate.net While these compounds were primarily investigated for their potential in multiple myeloma, the inhibition of such fundamental kinases could have broader implications in metabolic regulation.
| Compound | TAK1 IC50 (nM) |
|---|---|
| Compound 26 (a 6-substituted imidazo[1,2-b]pyridazine) | 55 |
| Takinib (B611130) (Reference TAK1 inhibitor) | 187 |
While direct evidence for this compound in metabolic disorders remains to be established, the collective research on the imidazo[1,2-b]pyridazine core and its derivatives suggests that this class of compounds holds potential for further investigation in this therapeutic area. The specific contribution of the diphenyl substitution at the 2- and 6-positions to metabolic activity is a subject for future research.
Applications in Advanced Materials Science Research
Use in Polymers and Coatings for Enhanced Material Properties
The incorporation of robust heterocyclic moieties into polymer backbones or coating formulations is a common strategy for enhancing material properties such as thermal stability, durability, and resistance to environmental degradation. While specific research detailing the use of 2,6-Diphenylimidazo[1,2-b]pyridazine for these purposes is not extensively documented, the general class of imidazo[1,2-b]pyridazine (B131497) derivatives is being explored for the creation of advanced polymers and coatings. chemimpex.com A patent for related compounds mentions their potential for being coupled with soluble polymers like polyvinylpyrrolidone, although this was in the context of creating drug carriers rather than enhancing bulk material properties. google.com The thermal stability and rigid structure of the imidazo[1,2-b]pyridazine core suggest its potential as a building block for high-performance polymers, though dedicated studies on this compound in this area are yet to be widely published.
Role in Catalysis through Metal Ion Complexation
The this compound molecule possesses nitrogen atoms in both its imidazole (B134444) and pyridazine (B1198779) rings that have lone pairs of electrons, making them potential sites for coordination with metal ions. The pyridazine ring system is known to be π-deficient and basic, which favors chelation. researchgate.net This ability to act as a ligand and form stable complexes with metal ions is a key requirement for developing new catalysts. chemimpex.com The formation of such organometallic complexes can induce or enhance catalytic activity for a variety of chemical transformations.
While extensive literature describes the use of metal-catalyzed cross-coupling reactions to synthesize and functionalize the imidazo[1,2-b]pyridazine scaffold itself researchgate.net, specific studies employing this compound or its derivatives as ligands in catalytic processes are not prominent. However, the structural capacity for metal ion complexation suggests a latent potential for its use in catalysis and materials science, an area that remains open for future research exploration. chemimpex.com
Applications in Organic Electronics
The unique electronic properties of the imidazo[1,2-b]pyridazine scaffold make it a promising candidate for various applications in organic electronics. chemimpex.com The fused heterocyclic system provides a rigid, planar structure with a distinct highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for designing materials for electronic devices.
The imidazo[1,2-b]pyridazine (IP) core has been identified as a highly effective building block for materials used in Organic Light-Emitting Diodes (OLEDs). nih.gov Its derivatives are particularly noted for their application as host materials for phosphorescent emitters. nih.govacs.org In a significant study, the IP moiety was reported as a novel electron-transporting unit possessing excellent thermal stability and electron-transporting capabilities. nih.gov
Researchers developed several bipolar host materials by combining the electron-deficient IP core (an n-type unit) with an electron-rich carbazole (B46965) unit (a p-type unit). nih.gov By strategically altering the substitution sites on the IP core, they synthesized materials such as IP6Cz and IP68Cz. nih.gov When these materials were used as the host for a red phosphorescent iridium complex emitter, the resulting OLEDs demonstrated exceptionally high performance. nih.gov The device based on the IP6Cz host achieved a maximum external quantum efficiency (ηext,max) of 26.9% with minimal efficiency roll-off. nih.gov A device using an IP68Cz host also showed a high ηext,max of 25.2%. nih.gov These findings underscore the potential of the imidazo[1,2-b]pyridazine scaffold in creating highly efficient, next-generation OLEDs. nih.gov
| Host Material | Emitter | Maximum External Quantum Efficiency (ηext,max) | Device Structure |
|---|---|---|---|
| IP6Cz | Ir(pq)2acac | 26.9% | Red Phosphorescent OLED |
| IP68Cz | Ir(pq)2acac | 25.2% | Red Phosphorescent OLED |
| IP6Cz | Ir(piq)2acac | 20.5% | Deep-Red Phosphorescent OLED |
| IP68Cz | Ir(piq)2acac | 19.9% | Deep-Red Phosphorescent OLED |
The favorable electronic properties that make imidazo[1,2-b]pyridazine derivatives suitable for OLEDs also suggest their potential use in organic photovoltaics (OPVs), or solar cells. chemimpex.com Materials in OPVs require well-matched energy levels to facilitate efficient exciton (B1674681) separation and charge transport. The tunability of the HOMO/LUMO levels of the imidazo[1,2-b]pyridazine scaffold through chemical modification could allow for its use as either an electron donor or an electron acceptor material. However, despite this theoretical potential, specific research articles demonstrating the synthesis and testing of this compound or related derivatives in OPV devices are not widely available in the current scientific literature.
A key area where the imidazo[1,2-b]pyridazine scaffold has demonstrated significant success is in its development as an electron-transporting material, particularly as a host in phosphorescent OLEDs. nih.gov The imidazo[1,2-b]pyridazine (IP) unit itself is electron-deficient, which is a desirable characteristic for electron transport. nih.govacs.org
Research has shown that the IP moiety possesses excellent electron-transporting ability and great thermal stability. nih.gov A systematic investigation into different substitution patterns on the IP core revealed how its photophysical and electrochemical properties could be fine-tuned. nih.gov The development of bipolar host materials, which can transport both electrons and holes, was achieved by combining the n-type IP unit with p-type carbazole units. nih.gov The resulting materials, IP6Cz and IP68Cz, proved to be first-rate bipolar host materials, enabling the fabrication of red-emitting OLEDs with very high efficiencies and low efficiency roll-off at high brightness. nih.gov This work successfully demonstrates that the imidazo[1,2-b]pyridazine framework is a premier building block for creating advanced electron-transporting and bipolar host materials for optoelectronic applications. nih.gov
Future Research Directions and Unresolved Challenges for 2,6 Diphenylimidazo 1,2 B Pyridazine
The imidazo[1,2-b]pyridazine (B131497) scaffold, a key feature of the compound 2,6-diphenylimidazo[1,2-b]pyridazine, has emerged as a privileged structure in medicinal chemistry, leading to a surge of interest in its therapeutic applications. nih.gov The success of molecules like the kinase inhibitor ponatinib (B1185) has spurred further exploration of this heterocyclic nucleus. nih.gov However, significant challenges remain in optimizing derivatives for clinical use. Future research is focused on overcoming these hurdles through innovative chemical and computational strategies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,6-diphenylimidazo[1,2-b]pyridazine, and how do reaction conditions influence yields?
- Answer: The core scaffold is synthesized via condensation of substituted pyridazines with electrophilic reagents (e.g., haloacetaldehyde dimethyl acetal) under acidic conditions . Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) enables aryl substitution at positions 2 and 5. For example, palladium-catalyzed coupling of 6-chloro-2-phenylimidazo[1,2-b]pyridazine with phenylboronic acid achieves the diphenyl derivative with >80% yield under optimized conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) . Solvent polarity and ligand choice critically impact regioselectivity.
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Answer: Characterization combines 1H/13C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, pyridazine C-N coupling patterns), HRMS (exact mass for C₁₈H₁₄N₃: 272.1188), and X-ray crystallography to resolve π-π stacking between phenyl groups . IR spectroscopy verifies the absence of unreacted intermediates (e.g., NH stretches if amide precursors remain) .
Q. What are the primary pharmacological targets explored for this compound?
- Answer: The scaffold shows kinase inhibition (e.g., c-Met/VEGFR2 dual inhibition in cancer models ) and CNS activity (CRF1 antagonism for alcohol dependence, via analogs like MTIP ). It also binds β-amyloid plaques, suggesting diagnostic potential in Alzheimer’s disease .
Advanced Research Questions
Q. How do electronic and steric modifications at positions 2 and 6 affect biological activity?
- Answer: Electron-withdrawing groups (e.g., Cl, CF₃) at position 6 enhance kinase inhibition (IC₅₀ values <100 nM for c-Met) by strengthening hydrophobic interactions in ATP-binding pockets. Bulkier substituents (e.g., 2-naphthyl) reduce solubility but improve target residence time. In CRF1 antagonists, 2,6-dimethyl analogs exhibit higher blood-brain barrier penetration than diphenyl derivatives, highlighting steric trade-offs .
Q. What computational strategies are used to predict binding modes and optimize selectivity?
- Answer: DFT studies (B3LYP/6-31G* level) model charge distribution, revealing electron-deficient pyridazine rings as H-bond acceptors. Molecular docking (AutoDock Vina) into c-Met (PDB: 3LQ8) identifies key interactions: phenyl groups with hydrophobic subpockets (Tyr-1230, Met-1211) and the pyridazine N-atom with Met-1160 backbone . MD simulations (>100 ns) assess conformational stability in aqueous vs. lipid bilayer environments .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Answer: Discrepancies often arise from ADME limitations (e.g., poor oral bioavailability in diphenyl derivatives due to low solubility). Strategies:
- Prodrug design : Esterification of carboxylic acid derivatives (e.g., 3-carboxy analogs) improves absorption .
- Formulation optimization : Nanoparticle encapsulation (e.g., PLGA) enhances CNS delivery for β-amyloid imaging agents .
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to in vivo efficacy .
Q. What methods are used to resolve regioisomeric impurities during synthesis?
- Answer: Common byproducts include imidazo[4,5-c]pyridazines due to ring fusion variability. HPLC-DAD/MS with C18 columns (ACN/0.1% TFA gradient) separates isomers based on polarity differences. NOESY NMR distinguishes regioisomers via spatial proximity of protons (e.g., 2-phenyl vs. 3-phenyl orientation) .
Methodological Tables
Table 1. Key Synthetic Routes for this compound Derivatives
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | 82–85 | |
| Condensation | Haloacetaldehyde, HCl, reflux | 60–65 | |
| One-pot cyclization | CuI, phenanthroline, DMSO, 120°C | 70–75 |
Table 2. Biological Activity vs. Substituent Effects
| Position | Substituent | Target (IC₅₀) | Key Finding |
|---|---|---|---|
| 2 | Ph | c-Met (45 nM) | Hydrophobic pocket occupancy |
| 6 | Cl | VEGFR2 (120 nM) | Enhanced kinase selectivity |
| 3 | COOH | β-Amyloid (Kd = 8.2 nM) | Diagnostic imaging potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
